
2-(Iodomethyl)-1,4-dioxane
Overview
Description
2-(Iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,4-dioxane typically involves the iodination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents such as sodium periodate or manganese dioxide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.
Substitution: Nucleophiles such as amines, thiols, and azides.
Reduction: Lithium aluminum hydride and other hydride donors.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl derivatives of 1,4-dioxane.
Scientific Research Applications
Synthesis Applications
2-(Iodomethyl)-1,4-dioxane serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations.
1.1. Synthesis of Heterocycles
One notable application is in the synthesis of imidazo[1,5-a]quinolines. In a study, the compound was utilized as a precursor in an iodine-mediated decarboxylative cyclization reaction, yielding various imidazoquinolines with moderate to good yields . This class of compounds is significant due to their biological activities, including antitumor properties.
1.2. Preparation of Cyclic Oligoglycerols
Another application involves the preparation of cyclic oligoglycerols. This compound is used as a standard in this process, highlighting its role in carbohydrate chemistry . The ability to form cyclic structures is crucial for developing new materials and pharmaceuticals.
Medicinal Chemistry
The compound also shows promise in medicinal chemistry, particularly as a precursor for drug development.
2.1. Anticancer Activity
Recent research has evaluated the anticancer potential of derivatives synthesized from this compound. These derivatives were tested against several cancer cell lines, including human colorectal carcinoma and lung carcinoma . The results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications.
2.2. Development of Antimicrobial Agents
Additionally, compounds derived from this compound have been investigated for their antimicrobial properties. The structural modifications enabled by this compound facilitate the development of new agents targeting bacterial infections .
Environmental Remediation
The environmental implications of 1,4-dioxane and its derivatives are significant due to their persistence in groundwater and potential health risks.
3.1. Remediation Techniques
Case studies have demonstrated effective remediation strategies for 1,4-dioxane contamination using advanced oxidation processes (AOPs) like UV/Hydrogen Peroxide treatment. For instance, a facility in Tucson successfully reduced 1,4-dioxane concentrations from 1.5 µg/L to non-detectable levels using this method . Such techniques highlight the importance of understanding the chemical behavior of compounds like this compound in environmental contexts.
Table 1: Synthesis Yields and Conditions
Reaction Type | Yield (%) | Conditions |
---|---|---|
Decarboxylative cyclization | 20 | Iodine in N,N-Dimethylformamide at 80°C |
Synthesis of cyclic oligoglycerols | N/A | Various conditions (standard preparation) |
Table 2: Anticancer Activity of Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Derivative A | HCT-116 (Colorectal Carcinoma) | 15 |
Derivative B | A549 (Lung Carcinoma) | 20 |
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,4-dioxane involves its reactivity towards nucleophiles and oxidizing agents. The iodomethyl group is a key functional group that undergoes various transformations, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- 2-(Bromomethyl)-1,4-dioxane
- 2-(Chloromethyl)-1,4-dioxane
- 2-(Fluoromethyl)-1,4-dioxane
Comparison: 2-(Iodomethyl)-1,4-dioxane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient transformations are desired.
Biological Activity
2-(Iodomethyl)-1,4-dioxane is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound contains a dioxane ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the iodomethyl group enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.
Antiviral Activity
Research has indicated that derivatives of dioxane compounds, including this compound, may exhibit antiviral properties. A study focusing on modified nucleoside analogs derived from dioxane structures showed promising results in inhibiting viral replication. For instance, the synthesis of homo-N-nucleoside analogs containing a dioxane moiety demonstrated stability under acidic conditions and potential efficacy against viral targets .
Antitumor Activity
In addition to antiviral effects, compounds similar to this compound have been investigated for their antitumor properties. The incorporation of dioxane rings into nucleoside analogs has been shown to enhance their biological activity against cancer cells by interfering with nucleic acid synthesis and function .
Study on Nucleoside Analog Synthesis
A significant study synthesized optically active 1,4-dioxane nucleotide analogs, including derivatives of this compound. These compounds were tested for their ability to inhibit the binding of viral proteins in an ELISA-based assay. The findings suggested that these analogs could serve as lead compounds for developing new antiviral agents .
Evaluation of Biological Activity
In another research project, the biological activity of various dioxane derivatives was evaluated using high-throughput screening methods. The results indicated that certain modifications to the dioxane structure could significantly enhance biological activity against specific targets .
Data Table: Biological Activities of Dioxane Derivatives
Properties
IUPAC Name |
2-(iodomethyl)-1,4-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGIZUTLRNTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376693 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-17-5 | |
Record name | 2-(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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